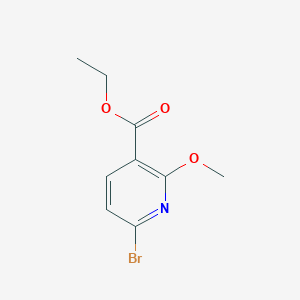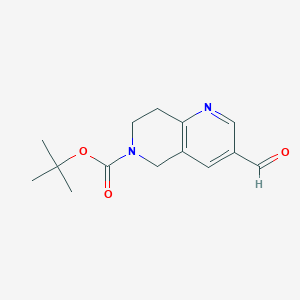
6-Chloro-2-(pyridin-3-YL)chroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(pyridin-3-YL)chroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The presence of a chlorine atom at the 6th position and a pyridin-3-yl group at the 2nd position makes this compound unique and potentially useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyridin-3-YL)chroman-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorochroman-4-one and pyridin-3-ylboronic acid.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to introduce the pyridin-3-yl group at the 2nd position of the chromanone ring. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-(pyridin-3-YL)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chroman-4-one derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming chroman-4-ol derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol.
Major Products
The major products formed from these reactions include various substituted chroman-4-one and chroman-4-ol derivatives, which may exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(pyridin-3-YL)chroman-4-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(pyridin-3-YL)chroman-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chroman-4-one: Lacks the chlorine and pyridin-3-yl groups, resulting in different biological activities.
6-Chloro-2-(phenyl)chroman-4-one: Similar structure but with a phenyl group instead of a pyridin-3-yl group.
2-(Pyridin-3-YL)chroman-4-one: Lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloro-2-(pyridin-3-YL)chroman-4-one is unique due to the presence of both the chlorine atom and the pyridin-3-yl group, which may confer distinct biological activities and chemical reactivity compared to other chromanone derivatives.
Eigenschaften
CAS-Nummer |
1777-63-5 |
|---|---|
Molekularformel |
C14H10ClNO2 |
Molekulargewicht |
259.69 g/mol |
IUPAC-Name |
6-chloro-2-pyridin-3-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H10ClNO2/c15-10-3-4-13-11(6-10)12(17)7-14(18-13)9-2-1-5-16-8-9/h1-6,8,14H,7H2 |
InChI-Schlüssel |
AOCNPHAGBNMEHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)Cl)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)


![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)



![2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B11855751.png)


